N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbazole moiety, a pyrazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through a cyclization reaction of an appropriate precursor, such as 2-chloroaniline, under acidic conditions.
Attachment of the Amino Group: The next step involves the introduction of the amino group to the carbazole ring. This can be done through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately through a condensation reaction of suitable precursors, such as 2,3-diaminopyrazine and an appropriate carbonyl compound.
Coupling of the Carbazole and Pyrazine Moieties: The final step involves coupling the carbazole and pyrazine moieties through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory, anticancer, and antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide
- This compound
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Properties
Molecular Formula |
C20H20ClN5O2 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[3-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H20ClN5O2/c21-12-4-5-15-14(10-12)13-2-1-3-16(19(13)26-15)25-18(27)6-7-24-20(28)17-11-22-8-9-23-17/h4-5,8-11,16,26H,1-3,6-7H2,(H,24,28)(H,25,27) |
InChI Key |
ROXPXHFHNDDLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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